((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate is a complex organic compound that belongs to the class of benzoquinolines This compound is characterized by its unique structural features, including an acetyloxy group, a bromine atom, and a tetrahydrobenzoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate typically involves multi-step organic reactions. The process may start with the preparation of the benzoquinoline core, followed by the introduction of the acetyloxy and bromine groups. Common reagents used in these reactions include acetic anhydride, bromine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized benzoquinolines.
Scientific Research Applications
Chemistry
In chemistry, ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate include other benzoquinoline derivatives with different substituents. Examples include:
- 7-Acetyloxy-10-chloro-7,8,9,10-tetrahydrobenzo(f)quinoline
- 7-Acetyloxy-10-fluoro-7,8,9,10-tetrahydrobenzo(f)quinoline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of the bromine atom and the acetyloxy group, along with the tetrahydrobenzoquinoline core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
103667-11-4 |
---|---|
Molecular Formula |
C17H16BrNO4 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
[(7R,8R,10S)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate |
InChI |
InChI=1S/C17H16BrNO4/c1-9(20)22-15-8-13(18)16-11-4-3-7-19-14(11)6-5-12(16)17(15)23-10(2)21/h3-7,13,15,17H,8H2,1-2H3/t13-,15+,17+/m0/s1 |
InChI Key |
PTWXSERZABATHB-YSVLISHTSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H](C2=C([C@H]1OC(=O)C)C=CC3=C2C=CC=N3)Br |
Canonical SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=C2C=CC=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.